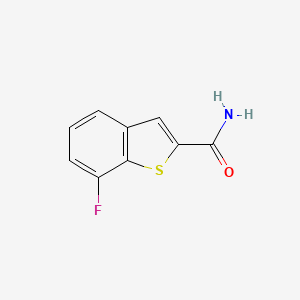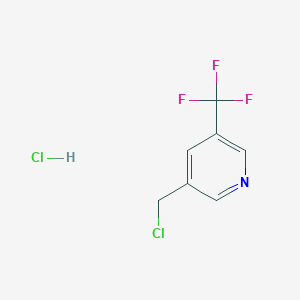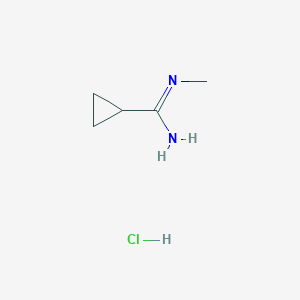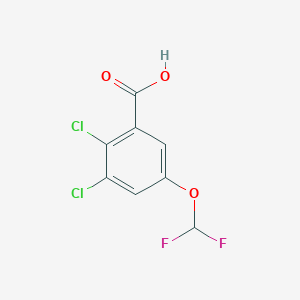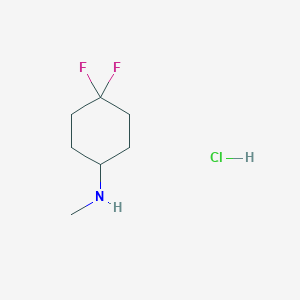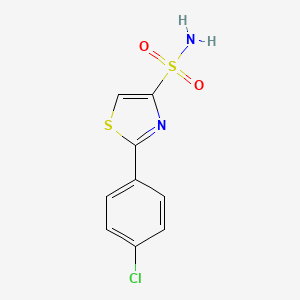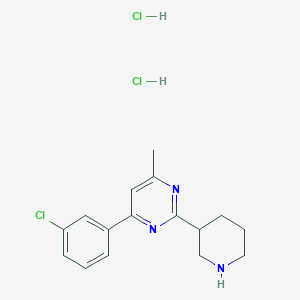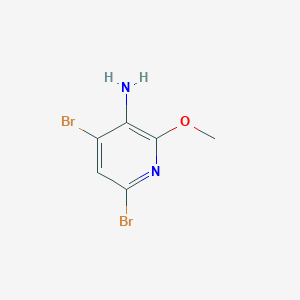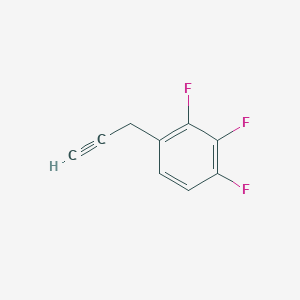
1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene
Vue d'ensemble
Description
1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene is a fluorinated organic compound with the chemical formula C9H5F3 It is known for its unique structure, which includes three fluorine atoms and a prop-2-yn-1-yl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide with molecular bromine. This reaction yields a mixture of Z- and E-isomeric N-(2,3-dibromoprop-2-en-1-yl)trifluoromethanesulfonamides . Another method involves the cyclization of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamides to N-(hydroxymethyl)-1,2,3-triazoles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms and the prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for bromination, formaldehyde and sodium azide for cyclization, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products
Major products formed from these reactions include N-(2,3-dibromoprop-2-en-1-yl)trifluoromethanesulfonamides, N-(hydroxymethyl)-1,2,3-triazoles, and other substituted derivatives .
Applications De Recherche Scientifique
1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets through its fluorine atoms and the prop-2-yn-1-yl group. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trifluorobenzene: Similar in structure but lacks the prop-2-yn-1-yl group.
Trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide: Contains a similar trifluoromethyl group but with different functional groups attached.
1-methoxy-4-(3,3,3-trifluoroprop-1-ynyl)benzene: Similar fluorinated compound with a methoxy group instead of the prop-2-yn-1-yl group
Uniqueness
1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene is unique due to its combination of three fluorine atoms and a prop-2-yn-1-yl group attached to a benzene ring. This unique structure imparts distinct chemical properties, making it valuable in various research applications .
Propriétés
IUPAC Name |
1,2,3-trifluoro-4-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3/c1-2-3-6-4-5-7(10)9(12)8(6)11/h1,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSRZSMSSZEZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


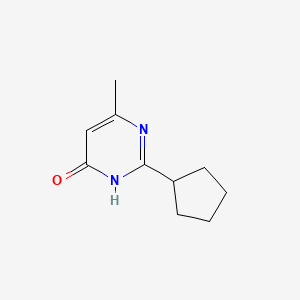
![N-[5-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide](/img/structure/B1462321.png)

